![molecular formula C14H16ClNO2 B1324905 (1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride CAS No. 321392-00-1](/img/structure/B1324905.png)

(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

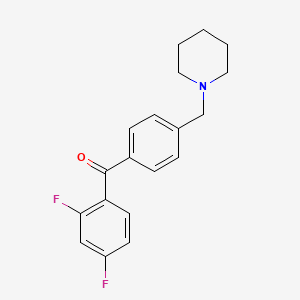

While there isn’t specific information on the synthesis of “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride”, there are related studies on the synthesis of similar compounds. For instance, a one-pot, step-wise, three-component synthesis of 3-amino-1-phenyl-1H-benzo chromen-2-yl) (1H-indol-3-yl) methanone was achieved using water as a solvent and L-proline as a catalyst under reflux conditions .Molecular Structure Analysis

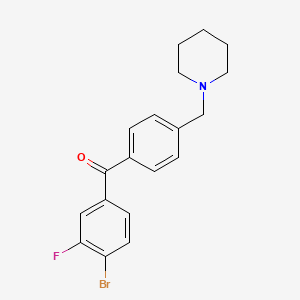

The molecular formula of “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride” is C14H16ClNO2 .Applications De Recherche Scientifique

.

Anti-inflammatory and Analgesic Activities

Research has indicated potential for this compound in the synthesis of molecules with anti-inflammatory and analgesic properties . It could be involved in one-pot stepwise Green synthesis, which is a more environmentally friendly approach to chemical synthesis .

Heterocycles Synthesis

The compound has applications in the synthesis of heterocycles , which are ring structures containing at least two different elements as members of its ring(s). These structures are prevalent in many pharmaceuticals and could be used to create new drugs .

Anti-HIV Research

There is evidence that derivatives of this compound have been used in molecular docking studies as part of anti-HIV-1 research . This suggests its potential role in the development of new antiretroviral therapies .

Advanced Material Science

The compound may have applications in advanced material science , particularly in the development of organic electronic materials due to its chromene structure, which is known for its electroactive properties .

Green Chemistry

Lastly, its use in Green chemistry is significant, as it can be involved in reactions that are designed to reduce waste and avoid the use of hazardous substances. This aligns with the principles of sustainability in chemical manufacturing .

Orientations Futures

The future directions for research on “(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. The development of efficient synthetic strategies for producing these compounds is of considerable interest .

Propriétés

IUPAC Name |

(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c15-14-10(7-16)8-17-12-6-5-9-3-1-2-4-11(9)13(12)14;/h1-6,10,14,16H,7-8,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFHLNMXAWIEEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=C(O1)C=CC3=CC=CC=C32)N)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639984 |

Source

|

| Record name | (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride | |

CAS RN |

321392-00-1 |

Source

|

| Record name | (1-Amino-2,3-dihydro-1H-naphtho[2,1-b]pyran-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

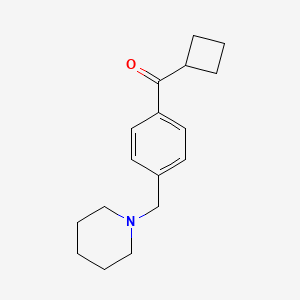

![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)

![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)

![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)

![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)

![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)